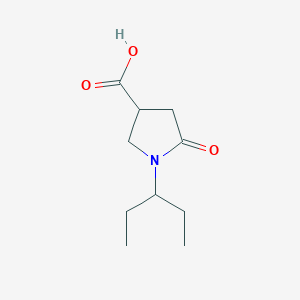
1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid
説明
1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid, also known as 1-EP-5-OPC, is a carboxylic acid derivative of 5-oxopyrrolidine, an intermediate compound in the production of pharmaceuticals and other chemicals. 1-EP-5-OPC is a versatile compound commonly used in the synthesis of a wide range of chemical compounds, including drugs, dyes, and other materials. It is also used as a catalyst in various reactions, as well as in the preparation of pharmaceuticals.
科学的研究の応用
Synthesis and Antioxidant Activity
1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and shown to exhibit potent antioxidant activity. For instance, certain derivatives demonstrated antioxidant activity exceeding that of ascorbic acid, highlighting their potential in this field (Tumosienė et al., 2019).
Antibacterial Applications
Derivatives of this compound have shown notable antibacterial activity. Research on analogs such as pyrrolopyridine suggests potential use in developing new antibacterial agents (Egawa et al., 1984).
Role in Ethylene Biosynthesis in Plants
In plant science, compounds structurally related to this compound, such as 1-Aminocyclopropane 1-Carboxylic Acid, play a crucial role in the biosynthesis of ethylene, an important plant hormone (Polko & Kieber, 2019).
Anti-Cancer Properties
Research into oxopyrrolidine-based compounds has indicated their potential in cancer treatment. Studies show that these compounds can bind strongly with DNA and exhibit good activity against certain cancer cell lines (Ali et al., 2014).
作用機序
Target of Action
For instance, some barbiturates, which have a similar structure, are known to interact with the gamma-aminobutyric acid type A (GABA(A)) receptor .
Mode of Action
Barbiturates, for example, potentiate GABA-induced currents at pharmacologically relevant concentrations, with one enantiomer being more potent than the other .
Biochemical Pathways
Compounds with similar structures, such as barbiturates, are known to affect the gabaergic system, which plays a crucial role in inhibitory neurotransmission .
Pharmacokinetics
A related compound, a thiopental isomer, displayed similar pharmacokinetic properties as thiopental .
Result of Action
Based on the effects of structurally similar compounds, it can be hypothesized that this compound might have sedative or anesthetic effects, similar to those of barbiturates .
将来の方向性
生化学分析
Biochemical Properties
1-(1-Ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with gamma-aminobutyric acid type A (GABA_A) receptors, influencing their activity . The nature of these interactions involves binding to specific sites on the receptors, which can modulate their function and affect neurotransmission.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect GABA-induced currents in stably transfected mouse fibroblast cells . This modulation can lead to changes in cellular responses and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on GABA_A receptors, potentiating GABA-induced currents . This binding can lead to the activation or inhibition of downstream signaling pathways, ultimately affecting cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in research applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Studying these processes can provide insights into the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles
特性
IUPAC Name |
5-oxo-1-pentan-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-8(4-2)11-6-7(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAABAXKBEHPTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406488 | |
| Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944511-54-0 | |
| Record name | 1-(1-Ethylpropyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944511-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-ethylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




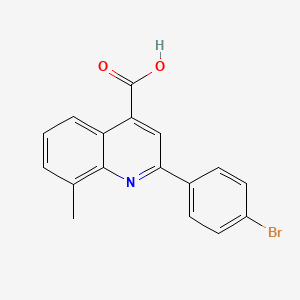
![Benzo[d]thiazol-6-ylboronic acid](/img/structure/B1275884.png)
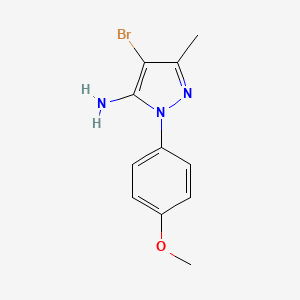
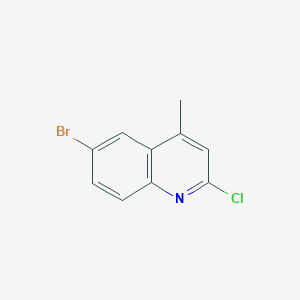
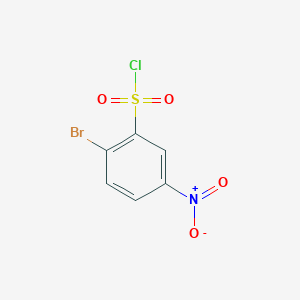
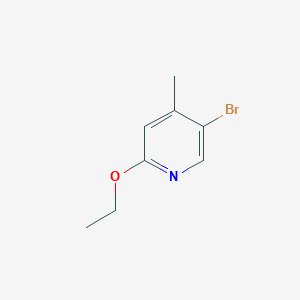
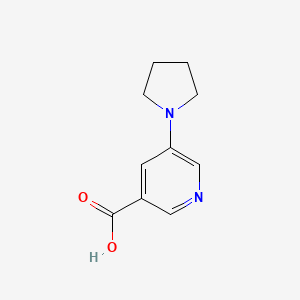
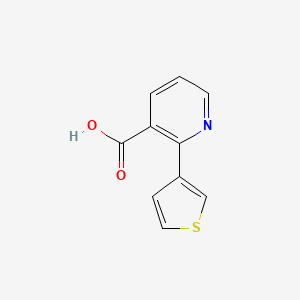
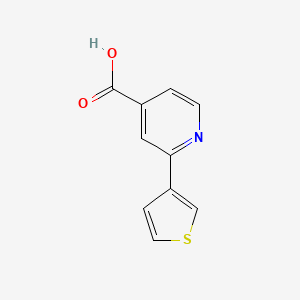
![7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1275910.png)
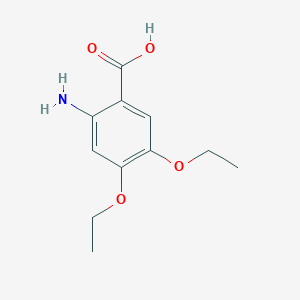
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)